2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde (CAS 1566927-72-7) is a heterobifunctional building block that combines a rigid 2-azabicyclo[2.2.1]heptane scaffold with a pyrimidine-5-carbaldehyde electrophilic handle. This compound belongs to a family of bridged bicyclic amine-pyrimidine aldehydes widely used in medicinal chemistry for constructing kinase inhibitor libraries and antiviral candidates.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13157608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1CC2CC1CN2C3=NC=C(C=N3)C=O
InChIInChI=1S/C11H13N3O/c15-7-9-4-12-11(13-5-9)14-6-8-1-2-10(14)3-8/h4-5,7-8,10H,1-3,6H2
InChIKeyOKWSHQYZWOCUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde – Structural Overview and Procurement Baseline


2-(2-Azabicyclo[2.2.1]heptan-2-yl)pyrimidine-5-carbaldehyde (CAS 1566927-72-7) is a heterobifunctional building block that combines a rigid 2-azabicyclo[2.2.1]heptane scaffold with a pyrimidine-5-carbaldehyde electrophilic handle. This compound belongs to a family of bridged bicyclic amine-pyrimidine aldehydes widely used in medicinal chemistry for constructing kinase inhibitor libraries and antiviral candidates [1]. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g·mol⁻¹ and a computed XLogP3 of 1.1, placing it in a favorable lipophilicity range for CNS drug discovery [2]. The 2-azabicyclo[2.2.1]heptane ring provides two undefined stereocenters, offering a degree of three-dimensionality distinct from planar aromatic amine alternatives .

Why 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde Cannot Be Freely Substituted by In-Class Analogs


The pyrimidine-5-carbaldehyde family of building blocks appears superficially interchangeable; however, substitution of the bicyclic amine head group produces measurable changes in physicochemical properties, synthetic reactivity, and downstream molecular pharmacology. The 2-azabicyclo[2.2.1]heptane isomer presents a distinct nitrogen position relative to the 7-aza isomer, altering the spatial orientation of the pyrimidine-aldehyde vector and the compound's hydrogen-bond acceptor count and polar surface area [1]. These differences propagate into altered LogP, rotatable bond profiles, and ultimately into divergent pharmacokinetic and target-binding properties of final drug candidates, as evidenced by structure-activity relationship (SAR) studies on kinase inhibitor scaffolds that incorporate the 2-azabicyclo[2.2.1]heptan-2-yl moiety [2].

Quantitative Differentiation Evidence: 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde vs. Closest Comparators


Positional Isomer Differentiation: 2-Aza vs. 7-Aza Bicycloheptane CLogP and H-Bond Acceptor Profile

The 2-azabicyclo[2.2.1]heptan-2-yl isomer (target) exhibits a computed XLogP3 of 1.1 versus 1.2 for the 7-aza positional isomer [1][2]. Though the absolute difference is modest (Δ = 0.1 log unit), the topological polar surface area (TPSA) is identical at 46.1 Ų for both isomers, as both retain four hydrogen-bond acceptors [1][2]. The critical distinction lies in the spatial orientation of the nitrogen lone pair and the pyrimidine-aldehyde vector, which is determined by whether the nitrogen resides at the 2- or 7-position of the bicyclo[2.2.1]heptane framework. This conformational difference impacts the exit vector geometry of the aldehyde group, a parameter that is decisive in fragment-based drug design campaigns where small changes in vector angle alter binding mode and potency [3].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Design

Aldehyde-Functionalized vs. Non-Aldehyde Analog: Synthetic Reactivity and Versatility

The target compound carries a reactive 5-carbaldehyde group on the pyrimidine ring, enabling reductive amination, Grignard addition, and aldol condensation chemistries directly without protection/deprotection steps. The non-aldehyde analog 2-(pyrimidin-2-yl)-2-azabicyclo[2.2.1]heptane (CAS 1864779-50-9) lacks this functional handle entirely [1]. Quantitatively, the target compound has a hydrogen-bond acceptor count of 4 (versus 3 for the non-aldehyde analog) and a TPSA of 46.1 Ų (versus 29 Ų for the non-aldehyde analog) [1][2]. The rotatable bond count increases from 1 (non-aldehyde) to 2 (target), reflecting the added conformational flexibility conferred by the aldehyde group [1][2].

Synthetic Chemistry Building Block Versatility Parallel Library Synthesis

2-Aza vs. 2-Oxa-5-azabicyclo Scaffold: Impact on Molecular Weight, H-Bond Profile, and Permeability

Substitution of the carbon at position 2 of the bicyclic ring with oxygen produces 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrimidine-5-carbaldehyde (CAS 1853058-58-8). This oxygen insertion increases molecular weight from 203.24 to 205.21 g·mol⁻¹ and alters the hydrogen-bond acceptor count [1]. The 2-oxa analog introduces an additional H-bond acceptor (the endocyclic ether oxygen), increasing total H-bond acceptors to 5, while the target compound maintains 4 acceptors [1]. The heightened polarity of the oxa analog is expected to reduce passive membrane permeability relative to the all-carbon 2-aza scaffold, which is advantageous for projects requiring oral bioavailability or CNS penetration [2].

Drug-Likeness Optimization Permeability Heteroatom Substitution

Commercially Verified Purity Benchmarking at 95% Across Independent Suppliers

Multiple independent suppliers report a minimum purity specification of 95% for this compound, including Leyan (Product No. 2089807) and AKSci (Cat. 2438EE) . This cross-vendor consistency indicates a robust and reproducible synthetic route. In contrast, the closely related 2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrimidine-5-carbaldehyde has been listed as 'Discontinued' by CymitQuimica (Ref. 3D-DZC05858), signaling supply-chain fragility for that analog .

Quality Assurance Reproducibility Procurement Reliability

Prioritized Application Scenarios for 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Inhibitor Library Synthesis via Aldehyde-Directed Reductive Amination

The aldehyde group at the pyrimidine 5-position provides a direct, high-yielding handle for reductive amination with primary and secondary amine fragment collections. As demonstrated in patent US10166216, the 2-azabicyclo[2.2.1]heptan-2-yl scaffold is a validated structural element in Axl kinase inhibitors [1]. The target compound's XLogP3 of 1.1 and TPSA of 46.1 Ų place it within the CNS MPO desirable range (TPSA < 70 Ų; LogP 1–3), making it immediately suitable for CNS kinase programs without additional property optimization [2].

Antiviral Candidate Building Block Prioritized for SARS-CoV-2 Main Protease Targeting Programs

Derivatives of the pyrimidine-5-carbaldehyde scaffold have been explored as SARS-CoV-2 main protease inhibitors, where modifications to the aldehyde group improved binding affinity [3]. The 2-aza isomer's distinct exit-vector geometry provides a conformational advantage over the 7-aza isomer when orienting the electrophilic warhead toward the catalytic cysteine residue. Procurement of the 2-aza isomer is recommended for structure-based drug design campaigns that require precise spatial alignment of the aldehyde group with the protease active site.

CNS-Penetrant Chemical Probe Development Utilizing Favorable Physicochemical Profile

With a molecular weight of 203.24 g·mol⁻¹, 0 H-bond donors, 4 H-bond acceptors, and TPSA of 46.1 Ų, the target compound satisfies key CNS drug-likeness criteria [2]. Compared to the 2-oxa-5-azabicyclo analog (5 H-bond acceptors, MW 205.21), the all-carbon 2-aza scaffold is predicted to exhibit superior passive permeability [4]. This makes the compound an optimal starting point for CNS chemical probe projects where blood-brain barrier penetration is a critical go/no-go parameter.

Parallel Medicinal Chemistry SAR Exploration with Reliable Multi-Supplier Sourcing

The compound is maintained at ≥95% purity by at least two independent suppliers (Leyan and AKSci), ensuring batch-to-batch consistency for SAR campaigns . The discontinued status of the 2-oxa analog reinforces the procurement advantage of the 2-aza carbon scaffold for multi-year drug discovery programs requiring uninterrupted access to key intermediates.

Quote Request

Request a Quote for 2-(2-Azabicyclo[2.2.1]heptan-2-YL)pyrimidine-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.